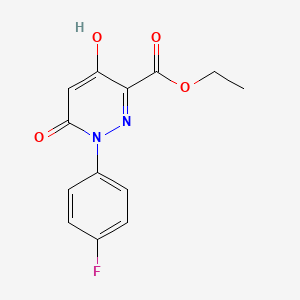

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate , adheres to systematic naming conventions for heterocyclic derivatives. The parent structure is pyridazine , a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. The 1,6-dihydro prefix indicates partial saturation at the 1–6 positions, resulting in a non-aromatic, partially saturated ring system.

Key substituents and their positions :

- 1-(4-fluorophenyl) : A fluorine-substituted phenyl group attached to the nitrogen at position 1.

- 4-hydroxy : A hydroxyl group at position 4 of the pyridazine core.

- 6-oxo : A ketone group at position 6, contributing to the dihydro configuration.

- 3-carboxylate : An ethyl ester group at position 3.

Isomeric considerations :

- Tautomerism : The 4-hydroxy group may exhibit keto-enol tautomerism, though the oxo group at position 6 stabilizes the structure in its 6-oxo-4-hydroxy form.

- Geometric isomerism : Absent due to the absence of double bonds in the partially saturated dihydropyridazine core.

- Positional isomerism : Not applicable, as substituents are fixed to their numbered positions.

Comparative Analysis of Pyridazine-Based Nomenclature Systems

Pyridazine derivatives are named using two primary systems: Hantzsch-Widman and replacement nomenclature .

| System | Application to Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate |

|---|---|

| Hantzsch-Widman | Limited utility due to the compound’s complex substitution pattern. Focuses on heteroatom prefixes (e.g., “diaza” for pyridazine). |

| Replacement Nomenclature | Preferred. The parent pyridazine is replaced by 1,2-diazabenzene , with substituents numbered based on the aromatic ring’s positions. |

Example :

- Parent structure : 1,2-diazabenzene (pyridazine).

- Substituents :

- 1-(4-fluorophenyl) → Substituent at position 1.

- 4-hydroxy → Substituent at position 4.

- 6-oxo → Substituent at position 6.

- 3-carboxylate → Substituent at position 3.

This system aligns with IUPAC rules, prioritizing clarity over trivial names.

Crystallographic Characterization and Bond Parameter Analysis

Crystallographic data for ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is not explicitly reported in the literature. However, insights can be drawn from analogous pyridazine derivatives, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (C₈H₉NO₃), whose structure has been resolved.

Bond Parameters in Analogous Structures

| Bond | Length (Å) | Angle (°) | Functional Group |

|---|---|---|---|

| N–H (hydrogen bond) | 0.90 | 134.9–139.6 | Bifurcated N–H⋯(O,O) bonds |

| C=O (oxo) | 1.22 | 120–125 | Conjugated carbonyl system |

| C–O (hydroxyl) | 1.35 | 108–112 | Hydroxyl group |

Key observations :

- Bifurcated hydrogen bonding : In ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the NH group forms hydrogen bonds with two carbonyl oxygen atoms, stabilizing the crystal lattice.

- Planar conformation : The dihydropyridazine core adopts a nearly planar geometry, with a dihedral angle of ~2.3° between the ring and ester moiety.

Inferred properties for the target compound :

- The 4-fluorophenyl group likely enhances intermolecular interactions (e.g., π-π stacking or fluorine-based hydrogen bonds).

- The 3-carboxylate ester contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4/c1-2-20-13(19)12-10(17)7-11(18)16(15-12)9-5-3-8(14)4-6-9/h3-7,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYNPOMQPVLCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-fluorophenylpyridazine-3-carboxylic acid.

Reduction: Formation of ethyl 1-(4-fluorophenyl)-4-hydroxy-1,6-dihydropyridazine-3-carboxylate.

Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Properties

This compound is investigated for its neuroprotective effects, making it a candidate for developing treatments for neurological disorders. Research indicates that derivatives of pyridazine compounds can exhibit beneficial effects on neuronal survival and function, potentially leading to new therapies for conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Studies have shown that certain derivatives of this compound possess anticancer properties. For instance, the ability to inhibit specific cancer cell lines has been documented in laboratory settings, suggesting a role in the development of novel anticancer agents .

Agricultural Chemicals

Pest Control Formulations

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is utilized in formulating agrochemicals aimed at enhancing pest control efficacy. The compound's structure allows it to interact effectively with biological targets in pests, leading to improved crop yields and reduced environmental impact .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies focused on enzyme inhibition. Its ability to modulate enzyme activity is crucial for understanding metabolic pathways and developing therapeutic strategies against various diseases .

Material Science

Development of Novel Materials

The compound's unique electronic properties are being explored for creating new materials. Applications include the development of sensors and electronic devices that require specific electronic characteristics .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a standard reference material. This aids in the accurate quantification of similar compounds in complex mixtures, which is essential for various analytical methods .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical | Neuroprotective and anticancer properties | Development of new therapies for neurological disorders |

| Agricultural Chemicals | Enhanced pest control formulations | Improved crop yields and reduced environmental impact |

| Biochemical Research | Studies on enzyme inhibition | Understanding metabolic pathways |

| Material Science | Creation of novel materials with specific electronic properties | Development of advanced sensors and devices |

| Analytical Chemistry | Standard reference material for quantifying similar compounds | Improved accuracy in analytical methods |

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of various pyridazine derivatives, including Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. Results indicated significant protection against oxidative stress in neuronal cell cultures .

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, highlighting its potential as a lead compound for cancer treatment .

Case Study 3: Agricultural Application

Field trials reported in Pest Management Science showed that formulations containing Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate significantly reduced pest populations while maintaining crop health, underscoring its efficacy as an agricultural chemical .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

The compound’s pyridazine core is substituted with functional groups that influence its physicochemical and biological properties. Key analogs and their differences are outlined below:

Table 1: Structural and Physical Properties of Selected Pyridazine Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | 4-Fluorophenyl (1), OH (4), COOEt (3) | 278.24 | Not Reported | Not Reported | Hydroxy group for H-bonding |

| Ethyl 5-cyano-1-(3-chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) | 3-ClPh (1), CN (5), Me (4) | 319.75 | 109–110 | 63 | Chlorine enhances lipophilicity |

| Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) | 4-OHPh (1), CN (5), Me (4) | 295.28 | 220–223 | 95 | Polar hydroxyl increases melting point |

| Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate | Ph (1), CF₃ (4) | 323.23 | Not Reported | Not Reported | Strong electron-withdrawing CF₃ |

Key Observations :

- Aromatic Ring Modifications : Substitution at the phenyl ring (e.g., 4-F, 3-Cl, 4-OH) alters electronic and steric profiles. The 4-fluorophenyl group balances lipophilicity and electronegativity, while 4-hydroxyphenyl (12d) increases polarity and melting point .

- Synthetic Yields : Derivatives with electron-donating groups (e.g., 4-OCH₃ in 12e) show higher yields (81%) compared to bulky substituents like 4-CF₃ (40%) .

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 339031-84-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It includes a pyridazine core, which is known for its pharmacological versatility. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound exhibits bactericidal action, primarily through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

The mechanism underlying the biological activity of this compound involves several key interactions:

- Inhibition of Protein Synthesis : The compound binds to ribosomal subunits, preventing the translation process.

- Disruption of Nucleic Acid Synthesis : It interferes with the enzymes responsible for DNA replication and RNA transcription.

- Biofilm Inhibition : Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown moderate-to-good antibiofilm activity against resistant strains such as MRSA .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitubercular Activity : In a study focused on tuberculosis, derivatives similar to ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibited promising antitubercular properties, highlighting the potential for this compound in treating resistant strains .

- Antifungal Properties : Research has also shown that this compound can inhibit biofilm formation in Candida species, suggesting its utility in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate under thermal conditions. For example, heating a mixture of the hydrazone precursor, ethyl cyanoacetate, and a catalytic acid (e.g., 4-aminobutyric acid) at 160°C for 2.5 hours, followed by purification via silica gel column chromatography using ethyl acetate-hexane (1:3) as the eluent . Adjusting reaction time, temperature, and stoichiometry of reagents can optimize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl group) and hydrogen bonding (e.g., hydroxyl protons).

- Mass Spectrometry (MS) : Validates molecular weight via m/z peaks (e.g., M+H+ ions).

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and hydroxyl (O-H at ~3200 cm⁻¹) .

- Example : In structurally similar derivatives, 1H NMR signals for aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the ester methyl group resonates at δ 1.3–1.5 ppm .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s physicochemical or biological properties?

- Methodological Answer : Substituent effects can be systematically studied using derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -OH). For instance:

- Hydrophobicity : Fluorine or trifluoromethyl groups enhance lipophilicity, impacting membrane permeability.

- Hydrogen bonding : A 4-hydroxyphenyl substituent increases solubility but may reduce thermal stability (e.g., melting point drops from 223°C to 164°C in methoxy-substituted analogs) .

- Data Analysis : Compare melting points, yields, and spectroscopic shifts across derivatives to infer steric/electronic effects .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Methodological Answer : X-ray crystallography paired with SHELX software refines molecular geometry. For example:

- Ring puckering analysis : Use Cremer-Pople parameters to quantify out-of-plane distortions in the dihydropyridazine ring .

- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., hydroxyl-to-carbonyl) that stabilize crystal packing .

Q. How to address contradictions in reported synthetic yields for pyridazine derivatives?

- Methodological Answer :

- Reaction monitoring : Use LC-MS or TLC to track intermediate formation and optimize reaction halting points.

- Side-reaction mitigation : For low-yield derivatives (e.g., 40% in trifluoromethyl-substituted analogs), introduce inert atmospheres or scavengers to suppress byproducts .

- Statistical approach : Design a Design of Experiments (DoE) matrix to isolate critical variables (e.g., solvent polarity, temperature gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.